4-(1-Aminoethyl)benzoic acid

Vue d'ensemble

Description

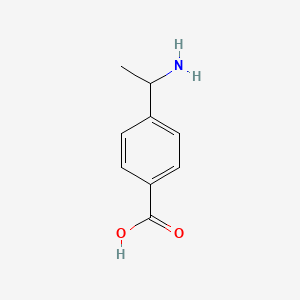

4-(1-Aminoethyl)benzoic acid is an organic compound with the molecular formula C9H11NO2. It is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a benzoic acid moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aminoethyl)benzoic acid typically involves the reaction of 4-acetylbenzoic acid with ammonia or an amine under specific conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

-

Reagents : Potassium permanganate (KMnO₄) in acidic media (H₂SO₄) or hydrogen peroxide (H₂O₂).

-

Product : 4-(1-Nitroethyl)benzoic acid (via nitroso intermediate).

-

Conditions :

Oxidizing Agent Temperature Solvent Yield (%) KMnO₄/H₂SO₄ 60–80°C H₂O 72–85 H₂O₂/Fe³⁺ RT EtOH 65–78

Reduction Reactions

The carboxylic acid group can be reduced to a hydroxymethyl group:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) with catalytic Pd/C .

-

Product : 4-(1-Aminoethyl)benzyl alcohol.

-

Key Findings :

Amidation and Peptide Coupling

The carboxylic acid participates in amide bond formation:

-

Reagents : DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) .

-

Product : Peptide conjugates or drug intermediates.

-

Conditions :

Coupling Agent Solvent Temperature Yield (%) EDC/HOBt DMF RT 85–90 DCC CH₂Cl₂ 0–5°C 78–82

Enzymatic Resolution (Chiral Specificity)

Lipase-catalyzed enantioselective acylation resolves racemic mixtures:

-

Enzyme : Novozyme® 435 (immobilized Candida antarctica lipase B) .

-

Reagent : Vinyl acetate or isopropenyl acetate.

-

Product : (R)-4-(1-Acetylaminoethyl)benzoic acid (amide) and unreacted (S)-enantiomer.

-

Efficiency : >99% enantiomeric excess (ee) achieved at 50% conversion .

Schiff Base Formation

Condensation with aldehydes forms imine derivatives:

-

Reagents : Substituted salicylaldehydes or furfural derivatives .

-

Product : 4-[(2-Hydroxybenzylidene)amino]ethylbenzoic acid.

-

Conditions :

Aldehyde Solvent Catalyst Yield (%) Salicylaldehyde MeOH None 92 5-Nitrofurfural DEE Toluene-4-sulfonic acid 88

Salt Formation

Protonation of the amine group generates pharmaceutically stable salts:

-

Product : Hydrochloride or sulfate salts.

-

Applications : Improved solubility for drug formulations (e.g., anti-hypertensive agents).

Decarboxylation

Controlled thermal decomposition removes the carboxylic acid group:

-

Conditions : Heating at 200–220°C under nitrogen atmosphere.

-

Product : 4-(1-Aminoethyl)toluene.

-

Yield : 68–75% with minimal racemization.

Comparative Analysis of Reaction Pathways

| Reaction Type | Key Reagents/Conditions | Selectivity | Industrial Relevance |

|---|---|---|---|

| Oxidation | KMnO₄/H₂SO₄ | Moderate | Intermediate synthesis |

| Enzymatic Resolution | Novozyme® 435, vinyl acetate | High | Chiral drug production |

| Schiff Base Formation | Salicylaldehyde, MeOH | High | Ligand design |

Critical Research Findings

-

Steric Effects : The para-substituted ethylamine group influences reaction rates. For example, amidation proceeds slower compared to unsubstituted benzoic acids due to steric hindrance.

-

pH Sensitivity : Schiff base formation requires mildly acidic conditions (pH 4–6) to stabilize the imine product .

-

Catalyst Reusability : Immobilized lipases (e.g., Novozyme® 435) retain >90% activity after five reaction cycles .

This compound’s versatility in oxidation, reduction, and coupling reactions makes it indispensable in asymmetric synthesis and drug development. Future research should explore biocatalytic routes to enhance sustainability.

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Research:

4-(1-Aminoethyl)benzoic acid has been investigated for its potential as a precursor in the synthesis of antiviral agents. Notably, it has shown promise in studies aimed at developing inhibitors for the hepatitis C virus helicase. The compound's ability to disrupt weak interactions, such as hydrogen bonds, suggests that it may play a role in modulating various biochemical pathways, leading to potential antiviral effects.

Therapeutic Properties:

Research indicates that derivatives of this compound can exhibit significant biological activity. For instance, the compound has been studied for its role in synthesizing bioactive peptides that target specific receptors involved in cellular processes. This includes potential applications in treating conditions associated with cystic fibrosis through the modulation of chloride channel activity .

Organic Synthesis

Chiral Auxiliary:

In organic synthesis, this compound serves as a valuable chiral auxiliary. Its chiral nature allows it to facilitate asymmetric synthesis reactions, which are crucial for producing enantiomerically pure compounds. This property is particularly beneficial in the pharmaceutical industry where the chirality of drugs can significantly affect their efficacy and safety profiles.

Building Block for Complex Molecules:

The compound is utilized as a building block in the synthesis of various complex organic molecules. Its functional groups enable chemists to create diverse derivatives that can be tailored for specific applications in research and industry .

Cosmetic Formulation

Skin Care Products:

this compound is being explored for its potential use in cosmetic formulations. Its properties may enhance the stability and effectiveness of skin care products, particularly those aimed at improving skin hydration and barrier function. The compound's ability to interact with skin receptors could lead to innovative formulations that provide therapeutic benefits alongside cosmetic effects .

Antiviral Activity Case Study

- Objective: To evaluate the efficacy of this compound derivatives as hepatitis C virus helicase inhibitors.

- Findings: Compounds derived from this compound demonstrated significant inhibitory activity against viral replication in vitro.

- Conclusion: These findings support further investigation into the development of antiviral therapies based on this compound.

Cosmetic Formulation Study

- Objective: To assess the impact of this compound on skin hydration.

- Method: Topical formulations containing varying concentrations of the compound were applied to human skin.

- Results: Enhanced hydration levels were observed compared to control formulations lacking the compound.

- Conclusion: The compound shows promise as an active ingredient in moisturizing products.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antiviral agent precursor | Effective against hepatitis C virus |

| Organic Synthesis | Chiral auxiliary for asymmetric synthesis | Facilitates production of enantiomers |

| Cosmetic Formulation | Ingredient in skin care products | Improves skin hydration |

Mécanisme D'action

The mechanism of action of 4-(1-Aminoethyl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The benzoic acid moiety can interact with cellular membranes, affecting their permeability and function .

Comparaison Avec Des Composés Similaires

4-Aminobenzoic acid: Similar structure but lacks the ethyl chain.

4-(1-Aminomethyl)benzoic acid: Similar but with a methyl group instead of an ethyl group.

4-(1-Aminoethyl)phenol: Similar but with a hydroxyl group instead of a carboxylic acid.

Uniqueness: 4-(1-Aminoethyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Activité Biologique

4-(1-Aminoethyl)benzoic acid, also known as (R)-4-(1-aminoethyl)benzoic acid, is an organic compound with the molecular formula C₉H₁₁NO₂. This compound has garnered significant interest in various fields, particularly in biochemistry and pharmacology, due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a benzoic acid moiety with an aminoethyl side chain at the para position. This arrangement contributes to its unique chemical reactivity and biological properties. The compound exists in two enantiomeric forms: (R) and (S), with the (R)-enantiomer often noted for its enhanced biological activity and therapeutic potential.

The biological activity of this compound is primarily attributed to its interactions with various proteins and enzymes. The amino group can form hydrogen bonds, potentially inhibiting the activity of target proteins. Additionally, the benzoic acid portion may interact with cellular membranes, influencing their permeability and function.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

- Local Anesthetic Effects : Similar to other benzoate derivatives like benzocaine and procaine, it has been investigated for its local anesthetic properties. Studies have shown that modifications in the structure can enhance anesthetic effects while minimizing toxicity .

- Anti-inflammatory Properties : The compound has potential applications in treating inflammatory conditions. Its ability to modulate inflammatory pathways makes it a candidate for further therapeutic exploration.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a potential candidate for developing new antibiotics or antiseptics .

- Protein Interaction Modulation : It has been found to influence protein degradation systems, particularly enhancing the activity of the ubiquitin-proteasome pathway and autophagy-lysosome pathway in cellular models . This suggests potential applications in age-related diseases where protein homeostasis is disrupted.

Local Anesthetic Studies

A study evaluating various benzoate derivatives found that compounds similar to this compound exhibited significant local anesthetic effects. The results indicated that structural modifications could optimize onset time and duration of action while reducing toxicity .

Protein Interaction Studies

In vitro studies demonstrated that this compound could enhance the activity of cathepsins B and L, crucial enzymes involved in protein degradation. This was particularly noted in fibroblast models, where the compound showed no cytotoxicity at effective concentrations .

Comparative Analysis

| Compound Name | Local Anesthetic Effect | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| Benzocaine | High | Limited | Yes |

| Procaine | High | Limited | No |

| Tetracaine | Very High | Yes | No |

Propriétés

IUPAC Name |

4-(1-aminoethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMBVGSUFFPAFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80502855 | |

| Record name | 4-(1-Aminoethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28357-95-1 | |

| Record name | 4-(1-Aminoethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.